(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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Overview
Description
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves a series of organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like ethanol or water.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE include other benzothiophene derivatives. These compounds share a common benzothiophene core but differ in their substituents, which can significantly affect their chemical and biological properties. Some examples include:
- 3-chloro-6-methyl-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide
- 3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide
Properties
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c1-12-6-7-15-16(10-12)23-18(17(15)20)19(22)21-9-8-13-4-2-3-5-14(13)11-21/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGVLNKJCSNTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCC4=CC=CC=C4C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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